molecular formula C16H16N2 B12443463 (10-Methyl-anthracen-9-ylmethyl)-hydrazine CAS No. 887593-12-6

(10-Methyl-anthracen-9-ylmethyl)-hydrazine

Cat. No.: B12443463
CAS No.: 887593-12-6
M. Wt: 236.31 g/mol
InChI Key: IZONICWYCLAFRT-UHFFFAOYSA-N
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Description

(10-Methyl-anthracen-9-ylmethyl)-hydrazine is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific fields. This compound, in particular, has a unique structure that makes it of interest for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10-Methyl-anthracen-9-ylmethyl)-hydrazine typically involves the reaction of 10-methyl-anthracene with hydrazine. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions. The specific reaction conditions can vary, but common methods include:

    Catalytic Hydrogenation: Using a palladium or platinum catalyst.

    Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(10-Methyl-anthracen-9-ylmethyl)-hydrazine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding anthracene derivatives.

    Reduction: Reduction reactions can lead to the formation of different hydrazine derivatives.

    Substitution: Substitution reactions with halogens or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of anthraquinone derivatives, while reduction can yield various hydrazine derivatives.

Scientific Research Applications

(10-Methyl-anthracen-9-ylmethyl)-hydrazine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other anthracene derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (10-Methyl-anthracen-9-ylmethyl)-hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Another anthracene derivative with similar photophysical properties.

    9-Methylanthracene: A simpler anthracene derivative used in similar applications.

Uniqueness

(10-Methyl-anthracen-9-ylmethyl)-hydrazine is unique due to its specific structure, which allows for distinct interactions with molecular targets and unique photophysical properties. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

887593-12-6

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

(10-methylanthracen-9-yl)methylhydrazine

InChI

InChI=1S/C16H16N2/c1-11-12-6-2-4-8-14(12)16(10-18-17)15-9-5-3-7-13(11)15/h2-9,18H,10,17H2,1H3

InChI Key

IZONICWYCLAFRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CNN

Origin of Product

United States

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